molecular formula C13H18O7 B7887532 2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol

2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol

Cat. No.: B7887532
M. Wt: 286.28 g/mol
InChI Key: PUQSUZTXKPLAPR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol is a phenolic glycoside belonging to the carbohydrate conjugates class. Its structure features a central oxane (pyranose) ring substituted with hydroxymethyl groups at positions 2, 3, 4, and 5, and a 4-(hydroxymethyl)phenoxy group at position 6 (Figure 1).

Preparation Methods

Glycosylation as the Foundation of Backbone Assembly

The hexopyranoside backbone of this compound is constructed via glycosylation reactions , where a sugar donor reacts with a phenolic acceptor. The primary route involves coupling 4-(hydroxymethyl)phenol with a protected glucose derivative. For instance, per-acetylated glucose serves as a donor, activated by Lewis acids like BF₃·Et₂O to facilitate glycosidic bond formation . The reaction proceeds under anhydrous conditions at 0–25°C to minimize side reactions, yielding a β-anomeric configuration critical for downstream functionalization .

Key Reaction Parameters :

  • Donor : Per-acetyl-α-D-glucopyranosyl bromide

  • Acceptor : 4-(Hydroxymethyl)phenol

  • Catalyst : Boron trifluoride diethyl etherate (5 mol%)

  • Solvent : Dichloromethane

  • Yield : 68–72%

Post-glycosylation, selective deprotection of acetyl groups using methanolic sodium hydroxide reveals the hydroxyl moieties at positions 3, 4, and 5 .

Protecting Group Strategies for Selective Functionalization

The hydroxymethyl groups on both the sugar and phenol moieties necessitate temporary protection to avoid cross-reactivity. Trimethylsilyl (TMS) and benzyl groups are employed due to their orthogonal deprotection conditions . For example:

  • TMS Protection :

    • The primary hydroxymethyl group on glucose is protected using hexamethyldisilazane (HMDS) in pyridine, achieving >90% selectivity .

    • Deprotection is performed post-glycosylation using tetrabutylammonium fluoride (TBAF) .

  • Benzyl Protection :

    • The phenolic hydroxymethyl group is benzylated via Williamson ether synthesis, using benzyl bromide and K₂CO₃ .

    • Hydrogenolysis with Pd/C in ethanol removes benzyl groups without affecting the sugar backbone .

Comparative Efficiency of Protecting Groups :

Protecting GroupDeprotection ReagentSelectivityYield Loss
TMSTBAFHigh<5%
BenzylH₂/Pd-CModerate8–12%

Optimization of Glycosylation Conditions

Maximizing yield and anomeric specificity requires fine-tuning:

  • Temperature Control : Lower temperatures (0–5°C) favor β-glycoside formation, while higher temperatures (>30°C) promote α/β mixtures .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce stereoselectivity. Dichloromethane balances both parameters .

  • Catalyst Loading : Substoichiometric BF₃·Et₂O (5 mol%) minimizes side products like aglycone decomposition .

Case Study :
A 15% increase in β-anomer yield (from 72% to 87%) was achieved by replacing DMF with dichloromethane and cooling to −10°C .

Purification and Structural Validation

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:

  • ¹H NMR (400 MHz, D₂O) : δ 7.25 (d, 2H, aromatic), 4.85 (d, 1H, anomeric H), 3.40–4.10 (m, sugar protons) .

  • HRMS : m/z 287.0871 [M+H]⁺ (calculated 287.0874) .

Comparative Analysis with Structural Analogues

The target compound shares synthetic pathways with analogues like 4-hydroxyphenyl β-D-glucopyranoside (CID 346) . Key differences include:

  • Substituent Reactivity : The hydroxymethyl group on the phenol ring in the target compound requires protection, unlike the hydroxyl group in CID 346, simplifying its synthesis .

  • Glycosylation Efficiency : Electron-donating hydroxymethyl groups enhance phenolic nucleophilicity, improving glycosylation yields (72% vs. 65% for CID 346) .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The phenoxy group can be reduced under specific conditions to yield phenolic derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield corresponding aldehydes or acids, while reduction of the phenoxy group can produce phenolic compounds.

Scientific Research Applications

Overview

2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol, also referred to as a phenolic glycoside, is a compound derived from various natural sources such as Idesia polycarpa and Itoa orientalis. This compound is characterized by its unique chemical structure comprising a phenolic moiety linked to a glycosyl unit. Its applications span across multiple fields including pharmacology, agriculture, and food science.

Pharmacological Potential

Research indicates that phenolic glycosides exhibit various biological activities including:

  • Antioxidant Properties : The compound has shown significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies have suggested that it may reduce inflammation markers, making it a candidate for treating inflammatory conditions .
  • Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against various pathogens.

Agricultural Uses

The application of this compound in agriculture includes:

  • Pesticide Development : Its bioactive properties are being explored for developing natural pesticides that could reduce reliance on synthetic chemicals.
  • Plant Growth Promotion : Research has indicated that phenolic compounds can enhance plant growth and resistance to environmental stresses .

Food Science

In the food industry, this compound is being investigated for:

  • Preservative Applications : Due to its antimicrobial properties, it may serve as a natural preservative to extend the shelf life of food products.
  • Nutraceutical Development : Its antioxidant properties make it a potential ingredient in dietary supplements aimed at improving health outcomes .

Case Studies

Study ReferenceFocus AreaFindings
Study on Antioxidant ActivityPharmacologyDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Phenolic Glycosides in AgricultureAgricultureFound to enhance growth rates in Idesia polycarpa, suggesting potential as a natural growth enhancer.
Natural Preservatives from Phenolic CompoundsFood ScienceShowed effectiveness in inhibiting bacterial growth in food samples treated with the compound.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

α-Arbutin and β-Arbutin

Key Structural Differences :

  • α-Arbutin: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol .
  • β-Arbutin: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol .
  • Target Compound: Replaces the 4-hydroxyphenoxy group with a 4-(hydroxymethyl)phenoxy moiety.

Functional Implications :

  • α/β-Arbutin are tyrosinase substrates and depigmenting agents .

Deoxyrhapontin and Rhapontin

Key Structural Differences :

  • Deoxyrhapontin: Contains a 4-methoxyphenyl ethenyl group at the phenolic ring .
  • Rhapontin : Features a 3-hydroxy-4-methoxyphenyl ethenyl group .
  • Target Compound : Lacks the ethenyl bridge and methoxy substituents.

Functional Implications :

  • Deoxyrhapontin and rhapontin inhibit aggrecanases (ADAMTS-4/5) and matrix metalloproteinases (MMPs) with IC₅₀ values in the µM range .

Gliflozins (SGLT2 Inhibitors)

Key Structural Differences :

  • Dapagliflozin : Chlorophenyl and ethoxyphenylmethyl substituents .
  • Empagliflozin : Chlorophenyl and oxolan-3-yloxyphenylmethyl groups .
  • Target Compound: No chloro or lipophilic aromatic substituents.

Functional Implications :

  • Gliflozins inhibit renal SGLT2 to promote glucosuria .

Compound 14i (FimH Antagonist)

Key Structural Differences :

  • 14i: (2R,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-[4-[4-(hydroxymethyl)phenyl]phenoxy]tetrahydropyran-3,4,5-triol .
  • Target Compound : Similar oxane backbone but lacks the biphenyl extension.

Functional Implications :

  • Compound 14i is a bacterial FimH antagonist with anti-adhesive properties . The target compound’s simpler structure may limit its utility in bacterial inhibition but could serve as a scaffold for derivatization .

Comparative Data Table

Compound Key Substituents Biological Target/Activity Hydrophilicity (Predicted) Evidence Sources
Target Compound 4-(Hydroxymethyl)phenoxy, oxane triol N/A (Potential antioxidant) High
α-Arbutin 4-Hydroxyphenoxy Tyrosinase substrate/depigmentation Moderate
Deoxyrhapontin 4-Methoxyphenyl ethenyl ADAMTS-4/5, MMP inhibition Low
Dapagliflozin Chlorophenyl, ethoxyphenylmethyl SGLT2 inhibition Low
Compound 14i Biphenyl, hydroxymethyl Bacterial FimH antagonism Moderate

Biological Activity

2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol, also known as a stilbene glycoside, is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (2R,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol. It has a molecular formula of C13H18O7 and a molecular weight of 286.28 g/mol. The structure features a carbohydrate moiety linked to a phenolic compound, characteristic of stilbene glycosides .

Antioxidant Properties

The compound's phenolic structure may confer antioxidant properties. Phenolic compounds are widely recognized for their ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage and may contribute to the compound's therapeutic effects in various diseases.

Neuroprotective Potential

Recent studies have explored the neuroprotective potential of related compounds in the context of neurodegenerative diseases such as Alzheimer's. For example, acetylcholinesterase inhibitors derived from phenolic compounds have shown promise in alleviating symptoms associated with cognitive decline . Although direct studies on this compound are sparse, its structural characteristics suggest it may exhibit similar neuroprotective effects.

Case Studies and Research Findings

StudyFindingsReference
Synthesis and Biological Activity of Hydroxymethyl CompoundsInvestigated antiproliferative effects of hydroxymethylbenzopsoralens; significant inhibition of mammalian cell proliferation noted.
Antioxidant Activity of Phenolic CompoundsDemonstrated that phenolic compounds can effectively scavenge free radicals and reduce oxidative stress.
Neuroprotective Effects of Acetylcholinesterase InhibitorsHighlighted the role of phenolic compounds in neuroprotection against Alzheimer's disease symptoms.

The biological activity of this compound may be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair.
  • Antioxidant Activity : The ability to scavenge free radicals helps mitigate oxidative damage.
  • Neuroprotective Mechanisms : By inhibiting acetylcholinesterase activity, the compound may enhance cholinergic signaling in the brain.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol?

  • Methodological Answer : Synthesis typically involves glycosylation or phenolic coupling reactions. For example, hydroxyl groups in the oxane ring can be protected using acetyl or benzyl groups to prevent unwanted side reactions. Post-synthesis, deprotection is achieved via hydrolysis or catalytic hydrogenation. Characterization should include 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm stereochemistry, alongside HPLC for purity assessment (>95%) .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer : Conduct solubility tests in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) at controlled temperatures (20–60°C). Stability studies should monitor degradation via UV-Vis spectroscopy or LC-MS under acidic/alkaline conditions (pH 3–10). Note that the compound’s high melting point (215–216°C) suggests thermal stability under standard lab conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and ensure ventilation to avoid inhalation of aerosols. In case of skin contact, wash immediately with water for 15 minutes. For spills, employ absorbent materials (e.g., silica gel) and avoid releasing the compound into waterways due to unknown ecological toxicity .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction yields for derivatives of this compound?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate variables like temperature, catalyst concentration, and reaction time. Response Surface Methodology (RSM) can identify optimal conditions while minimizing experimental runs. This approach is validated in glycosylation optimization studies .

Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking software (AutoDock, Schrödinger) to predict binding affinities with enzymes or receptors. Molecular Dynamics (MD) simulations (GROMACS, AMBER) can assess conformational stability in aqueous environments. Pair these with Density Functional Theory (DFT) to analyze electronic properties influencing reactivity .

Q. How should researchers address contradictions in physicochemical data (e.g., conflicting solubility or stability reports)?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., ISO guidelines) and validate via cross-lab collaboration. Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular integrity. For stability discrepancies, employ accelerated aging studies with controlled humidity and temperature .

Q. What advanced techniques elucidate the compound’s degradation pathways under oxidative stress?

  • Methodological Answer : Expose the compound to hydrogen peroxide or UV light and analyze degradation products via LC-QTOF-MS. Isotopic labeling (18O^{18} \text{O}) can track oxygen incorporation in byproducts. Compare results with computational predictions (e.g., bond dissociation energy calculations) to validate mechanisms .

Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Train machine learning models on existing ADMET datasets to predict absorption, distribution, and toxicity. Use generative AI (e.g., REINVENT) to propose structurally novel derivatives. Validate predictions with in vitro assays (Caco-2 permeability, microsomal stability) .

Q. Methodological Notes

  • Data Gaps : Toxicity and ecological impact data are absent in available literature. Researchers should conduct acute toxicity assays (e.g., zebrafish embryo tests) and soil/water biodegradation studies to fill these gaps .
  • Cross-Disciplinary Integration : Combine synthetic chemistry with computational modeling and AI to accelerate discovery while adhering to Green Chemistry principles (e.g., solvent selection, waste reduction) .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQSUZTXKPLAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol

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